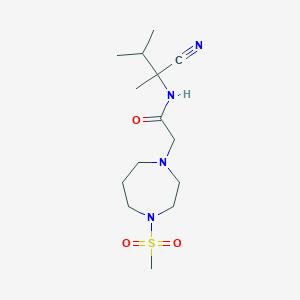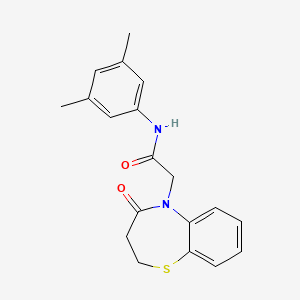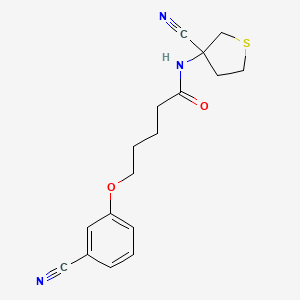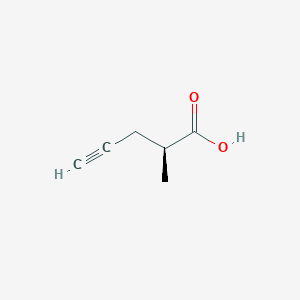
N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropane and sulfonamide groups are also present in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the thiophene ring might make the compound susceptible to electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the types and arrangement of its atoms .Scientific Research Applications
- Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties, such as bioavailability, selectivity, and efficacy .
- Thiophene-based molecules often exhibit antimicrobial properties. Researchers can explore the compound’s ability to inhibit bacterial growth, particularly against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas vulgaris) bacteria .
- Thiophene derivatives play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices .
- Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry and material science . Investigating the compound’s ability to protect metals from corrosion could have practical implications for various industries.
- The compound’s structure resembles known bioactive molecules. Researchers can explore its potential as an anticancer, anti-inflammatory, antihypertensive, or anti-atherosclerotic agent .
- The piperazine moiety suggests potential coordination with metal ions. Researchers can investigate its complexation behavior with transition metals and lanthanides .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Organic Electronics and Semiconductors
Corrosion Inhibition
Biological Activity and Pharmacology
Coordination Chemistry and Metal Complexes
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.
Pharmacokinetics
It has been suggested that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
It has been suggested that the physicochemical properties of similar compounds can be modified to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
properties
IUPAC Name |
N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c18-14(13-2-1-11-21-13)17-9-7-16(8-10-17)6-5-15-22(19,20)12-3-4-12/h1-2,11-12,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXGCJVYMKUMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)

![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2801110.png)

![3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B2801113.png)




![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)

![3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine](/img/structure/B2801128.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2801129.png)